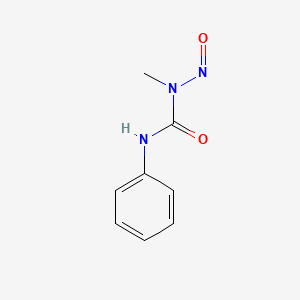

1-Methyl-1-nitroso-3-phenylurea

Description

Contextualization within Nitrosourea (B86855) Chemistry Research

The study of 1-Methyl-1-nitroso-3-phenylurea is deeply rooted in the broader field of nitrosourea chemistry, which has been a subject of scientific inquiry for decades due to the unique reactivity of these compounds.

The investigation into nitrosourea compounds gained significant momentum in 1959 when a random screening program at the U.S. National Cancer Institute identified them as possessing anticancer activity. taylorandfrancis.com This discovery spurred extensive research into their synthesis and biological action. Compounds such as Carmustine (BCNU), Lomustine (CCNU), and Semustine (methyl-CCNU) became prototypic examples of this class, recognized for their activity against a range of experimental tumors. nih.gov A key chemical property that drew early interest was their lipophilicity, or ability to dissolve in fats and lipids, which allows them to cross the blood-brain barrier. taylorandfrancis.comwikipedia.org This characteristic made them particularly valuable for studying treatments for brain tumors. taylorandfrancis.comnih.govwikipedia.org

The N-nitroso-urea scaffold is the fundamental structural feature responsible for the characteristic chemical behavior of this class of compounds. taylorandfrancis.comwikipedia.org In biological and chemical research, this scaffold is primarily recognized for its function as an alkylating agent. wikipedia.orgwikipedia.org Under physiological conditions, compounds with this scaffold can decompose to form reactive species that transfer alkyl groups to nucleophiles, such as the nucleobases within DNA. wikipedia.orgnih.gov This alkylation capability is the basis for their biological effects and is a central focus of mechanistic studies. taylorandfrancis.comnih.gov Beyond biological research, the N-nitroso-urea scaffold, particularly in N-Methyl-N-nitrosourea (MNU), has been traditionally used in organic synthesis as a precursor for the generation of diazomethane, a valuable methylating reagent. wikipedia.orgchemicalbook.com However, due to the instability of these precursors, they have largely been replaced by other reagents for this purpose. wikipedia.org

Significance of 1-Methyl-1-nitroso-3-phenylurea as a Model Compound

Within the large family of nitrosoureas, 1-Methyl-1-nitroso-3-phenylurea has been singled out as a valuable model for fundamental chemical studies. Its structure, featuring a methyl group on the nitroso-substituted nitrogen and a phenyl group on the terminal nitrogen, provides a framework for probing the electronic and steric effects that govern reactivity.

1-Methyl-1-nitroso-3-phenylurea and its analogs are instrumental in elucidating the mechanisms of alkylating agents. The core function of these compounds is their ability to generate an alkylating species upon decomposition. nih.gov The study of how substituents on the phenyl ring affect the stability and decomposition rate of the molecule provides insight into the formation of the reactive intermediates. This process is generally understood to occur through a base-catalyzed decomposition that ultimately yields an alkylating moiety. nih.gov By systematically modifying the structure of model compounds like 1-Methyl-1-nitroso-3-phenylurea, researchers can map out the precise electronic requirements for efficient alkylation, contributing to the broader understanding of how this class of agents interacts with biological molecules like DNA. wikipedia.orgnih.gov

Research on 1-Methyl-1-nitroso-3-phenylurea and its derivatives has made specific contributions to understanding the chemical reactivity of nitrosoureas. Kinetic studies on the decomposition of a series of 3-substituted-phenyl-1-nitroso-1-methylureas have shown that the reaction rate is first-order with respect to the concentration of the nitrosourea at a constant pH. tandfonline.com These studies revealed a direct correlation between the electronic properties of the substituent on the phenyl ring and the rate of decomposition: a more electron-withdrawing substituent leads to a faster decomposition rate. tandfonline.com This finding is crucial for understanding the stability and reactivity of the N-nitroso-urea scaffold. Further analysis of the temperature dependence of these rates allowed for the determination of the activation parameters, which indicated that the sequence of decomposition rates is governed more by variations in the entropy of activation rather than the enthalpy of activation. tandfonline.com

Data Tables

Table 1: Properties of Related Nitrosourea Compounds

| Property | N-Nitroso-N-methylurea (NMU) |

|---|---|

| Chemical Formula | C2H5N3O2 wikipedia.org |

| Molar Mass | 103.081 g·mol−1 wikipedia.org |

| Appearance | Pale yellow crystals orgsyn.org |

| Key Feature | Acts as an alkylating agent by transferring its methyl group. wikipedia.org |

| Reactivity | Decomposes in water; alkaline hydrolysis can produce explosive gas. chemicalbook.comnoaa.gov Unstable at temperatures above 20°C. wikipedia.orgchemicalbook.com |

Table 2: Kinetic Data on the Decomposition of 1-Methyl-1-nitroso-3-phenylurea Derivatives

| Observation | Finding | Reference |

|---|---|---|

| Reaction Order | The rate of decomposition is first order in the concentration of the nitroso compound under constant pH. | tandfonline.com |

| Substituent Effect | The more electron-withdrawing the ring substituent, the larger the rate of decomposition. | tandfonline.com |

| Thermodynamics | The sequence of the rate of decomposition is governed largely by the variation of the entropy of activation rather than the enthalpy of activation. | tandfonline.com |

Propriétés

IUPAC Name |

1-methyl-1-nitroso-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHRIEZGSLSDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175901 | |

| Record name | N-Methyl-N'-phenyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21561-99-9 | |

| Record name | N-Methyl-N-nitroso-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21561-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N'-phenyl-N-nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021561999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-nitroso-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N'-phenyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-PHENYL-1-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ7RR67HJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Parent Urea (B33335) Derivatives

The core structure, 1-methyl-3-phenylurea (B85514), is an unsymmetrical urea derivative. Its synthesis typically involves the reaction of an isocyanate with an amine.

The most direct and common methods for synthesizing 1-methyl-3-phenylurea involve the reaction between an aniline (B41778) derivative and a methylamine (B109427) derivative. Two primary pathways are utilized:

Reaction of Phenyl Isocyanate with Methylamine: In this approach, phenyl isocyanate is treated with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic carbon of the isocyanate group, leading to the formation of 1-methyl-3-phenylurea. This reaction is generally high-yielding and proceeds readily. A related synthesis for the thiourea (B124793) analogue, 1-methyl-3-phenylthiourea, involves the reaction of phenyl isothiocyanate with a methylamine solution in ethanol (B145695) at room temperature. nih.gov

Reaction of Methyl Isocyanate with Aniline: Alternatively, methyl isocyanate can be reacted with aniline to yield the desired product. google.com Similar to the above method, the nucleophilic nitrogen of aniline attacks the carbonyl carbon of the isocyanate. Methyl isocyanate is a highly reactive and toxic compound, necessitating careful handling in a controlled environment. wikipedia.org

A general method for preparing substituted phenylureas involves the reaction of a substituted aniline with urea in the presence of an organic solvent and a secondary amine, heated to temperatures between 130°C and 250°C, while removing the ammonia (B1221849) that is generated. google.com

The key precursors for the synthesis of 1-methyl-3-phenylurea are phenyl isocyanate and methyl isocyanate.

Phenyl Isocyanate: The industrial preparation of phenyl isocyanate often involves the reaction of aniline with phosgene. prepchem.comgoogle.com This method is efficient but involves the use of highly toxic phosgene. Alternative, cleaner methods have been developed, such as the thermal decomposition of methyl N-phenyl carbamate (B1207046) (MPC). researchgate.net This decomposition can be catalyzed by various metal oxides. researchgate.net Phenyl isocyanate can also be prepared by reacting bromobenzene (B47551) with a metal cyanate (B1221674) in the presence of a nickel complex catalyst. google.com For laboratory-scale synthesis, the dehydration of N-monosubstituted formamides using phosphorus oxychloride in the presence of a tertiary amine is a common method. georganics.sk

Methyl Isocyanate: Methyl isocyanate is primarily manufactured on an industrial scale by the reaction of monomethylamine with phosgene. wikipedia.org Other reported manufacturing methods include the thermal decomposition of phenyl N-methylcarbamate, which yields both methyl isocyanate and phenol. google.com It can also be produced by reacting methylamine with diphenyl carbonate or by the reaction of N,N-dimethylurea with a diaryl carbonate. google.com An improved laboratory preparation involves the use of acetic anhydride (B1165640) for the dehydration of N-methylformamide. researchgate.net

Nitrosation Reactions for 1-Methyl-1-nitroso-3-phenylurea Formation

The final step in the synthesis is the nitrosation of the 1-methyl-3-phenylurea precursor. This reaction specifically targets the nitrogen atom bearing the methyl group.

The most common method for N-nitrosation is the reaction of a secondary amine or a similar substrate with a source of the nitrosonium ion (NO⁺). wikipedia.org For the synthesis of N-nitrosoureas, this is typically achieved by reacting the parent urea with a nitrite (B80452) salt, such as sodium nitrite, in an acidic medium. google.comsci-hub.se

The reaction mechanism involves the protonation of the nitrite anion by the acid to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion. The nitrogen atom of the N-methyl group of 1-methyl-3-phenylurea then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitroso derivative. wikipedia.org The reaction is often carried out in a two-phase system, comprising an aqueous acid and a water-immiscible organic solvent, to facilitate both the reaction and the subsequent separation of the product. google.com A combination of p-toluenesulfonic acid and sodium nitrite has also been reported as an effective nitrosating agent for secondary amines under mild conditions. researchgate.net

Table 1: General Conditions for Acid-Catalyzed Nitrosation

| Parameter | Condition | Reference |

|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | google.com |

| Acid Catalyst | Aqueous mineral acids (e.g., HCl) or organic acids (e.g., acetic acid, formic acid) | google.comsci-hub.se |

| Solvent System | Two-phase system (e.g., water and a non-miscible organic solvent like dichloromethane) or neat organic acid | google.comsci-hub.se |

| Temperature | Typically low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions | - |

For laboratory and research purposes, optimizing the reaction conditions is crucial to maximize the yield and purity of 1-Methyl-1-nitroso-3-phenylurea. Key parameters for optimization include:

Temperature: Low temperatures are generally preferred to control the exothermic nature of the reaction and to prevent the decomposition of the unstable nitrous acid and the final nitrosourea (B86855) product.

Acid Concentration: The concentration of the acid catalyst must be sufficient to generate the nitrosonium ion but not so high as to cause significant acid-catalyzed hydrolysis of the urea or the nitrosourea. sci-hub.se

Rate of Addition: Slow, dropwise addition of the nitrite solution to the acidic solution of the urea helps to maintain a low concentration of nitrous acid and control the reaction temperature.

Solvent Choice: The use of a two-phase system can improve yields by extracting the formed nitrosourea into the organic phase, thus protecting it from the aqueous acidic environment where it might be unstable. google.com The choice of the organic solvent can also influence the reaction rate and product solubility.

Purity of Precursors: The purity of the 1-methyl-3-phenylurea precursor is essential, as impurities can lead to side reactions and a more complex purification process.

Advanced Synthetic Approaches

While the acid-catalyzed nitrosation of ureas is a well-established method, several advanced synthetic approaches have been developed for the synthesis of N-nitrosoureas and their precursors.

Alternative Nitrosating Agents: To avoid the use of strong acids, alternative nitrosating agents have been explored. Tert-butyl nitrite (TBN) has been used for the N-nitrosation of secondary amines under solvent-, metal-, and acid-free conditions, offering a milder and potentially more selective method. rsc.orgschenautomacao.com.br Alkyl nitrites can also be effective nitrosating agents in the presence of catalysts like phosphate (B84403) ions. nih.gov

Regioselective Synthesis: For complex molecules, achieving regioselectivity in nitrosation can be challenging. An advanced strategy involves the use of activated N-nitrosocarbamates as intermediates. These compounds can react with amines to yield regioselectively nitrosated N-alkyl-N-nitrosoureas. nih.gov

Isocyanate-Free Synthesis of Precursors: Concerns over the toxicity of isocyanates have driven the development of isocyanate-free synthetic routes for ureas. One such method employs 3-substituted dioxazolones as isocyanate surrogates, which react with amines to form unsymmetrical ureas. tandfonline.com Another novel approach involves the Ru-catalyzed carbene insertion into the N-H bonds of urea itself, providing a new pathway to polyureas that could be adapted for smaller molecule synthesis.

Continuous flow synthesis techniques for efficiency and safety in laboratory settings

Continuous flow chemistry has emerged as a superior method for handling hazardous reactions, offering significant safety and efficiency advantages over traditional batch processing. contractpharma.com This technique is particularly relevant for nitrosation reactions, which often involve unstable and potentially explosive intermediates. rsc.orgsciencedaily.com The synthesis of N-methyl-N-nitrosourea (MNU), a closely related precursor, has been successfully demonstrated in a continuous flow system. rsc.org

In a typical flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For the synthesis of a compound like 1-Methyl-1-nitroso-3-phenylurea, the precursor, 1-methyl-3-phenylurea, would be mixed with a nitrosating agent in a continuous stream. The small reaction volume at any given moment drastically reduces the risks associated with the accumulation of hazardous materials. contractpharma.com This enhanced control not only improves safety but also leads to higher yields and better reproducibility compared to batch methods. researchgate.netnih.gov

Key advantages of continuous flow for nitrosourea synthesis include:

Enhanced Safety: Minimizes the volume of hazardous intermediates, such as those generated during nitrosation, reducing the risk of thermal runaways or explosions. contractpharma.comrsc.org

Improved Control: Precise manipulation of temperature and residence time allows for optimization of the reaction, minimizing side products. nih.gov

Scalability: The process can be scaled up by running the system for longer periods, avoiding the challenges of scaling up large-volume batch reactors. sciencedaily.com

Automation: Flow systems can be highly automated, enabling remote operation and ensuring high reproducibility. researchgate.netnih.gov

A general procedure for the flow synthesis of the related N-nitroso-N-methylurea (MNU) involves pumping an aqueous solution of N-methylurea and acid, an organic solvent, and an aqueous solution of sodium nitrite through a series of reactors and phase separators. rsc.org This approach yields a pure product solution and demonstrates the feasibility of applying this safer technology to the synthesis of nitrosoureas. rsc.org

Stereochemical considerations in related nitrosation reactions

Nitrosation is the process of converting an organic compound into a nitroso derivative, typically by reaction with a source of the nitrosonium ion (NO⁺). wikipedia.orglibretexts.org The reaction with a secondary amine function, such as that in a substituted urea, leads to the formation of an N-nitrosamine or, in this case, an N-nitrosourea. wikipedia.orglibretexts.org

While 1-Methyl-1-nitroso-3-phenylurea itself is not chiral, the principles of stereochemical control are crucial when synthesizing chiral analogs. Stereochemical control in a reaction dictates the spatial arrangement of atoms in the product. youtube.com This can be achieved through two main strategies:

Substrate Stereochemical Control: In this approach, an existing stereocenter within the starting material influences the stereochemical outcome of the reaction at another part of the molecule. youtube.com For instance, if the phenyl group in a precursor to 1-Methyl-1-nitroso-3-phenylurea contained a chiral center, it could direct the approach of the nitrosating agent, potentially leading to a diastereomeric preference in the product if other chiral centers are formed.

Auxiliary Stereochemical Control: This method involves temporarily introducing a chiral group (an auxiliary) to the substrate. This auxiliary directs the stereochemistry of the subsequent reaction and is then removed. youtube.com To create a specific enantiomer of a chiral nitrosourea, one could start with a chiral urea precursor modified with an auxiliary. After the nitrosation step, which would proceed with a stereochemical bias imposed by the auxiliary, the auxiliary would be cleaved to yield the final, enantiomerically-enriched product. youtube.com

The stereoelectronics of the nitrosation reaction itself can also play a role. The reactivity and pathway of nitrosation can be influenced by the electronic properties of the substituents on the amine being nitrosated. acs.org These principles are fundamental for the rational design and synthesis of optically active nitrosourea analogs for specialized research applications.

Synthesis of Structural Analogs and Derivatives for Research

The synthesis of analogs and derivatives of 1-Methyl-1-nitroso-3-phenylurea is essential for structure-activity relationship (SAR) studies. Modifications are typically made at the N1 position (bearing the nitroso group) or the N3 position (bearing the phenyl group).

Preparation of N3-substituted phenylurea derivatives

The synthesis of derivatives with different substituents on the phenyl ring (the N3 position) allows for the investigation of how electronic and steric factors on the aromatic ring influence activity. The general synthetic route involves two key steps: formation of the substituted urea, followed by nitrosation.

The urea precursor is typically prepared by reacting a substituted aniline or phenylhydrazine (B124118) with an appropriate isocyanate. For example, to create various N3-substituted analogs of 1-Methyl-1-nitroso-3-phenylurea, one would react various substituted phenylhydrazines with methyl isocyanate. nih.gov This reaction forms the corresponding 1-methyl-3-(substituted phenyl)urea.

The subsequent nitrosation is achieved by treating the urea with a nitrosating agent, such as a mixture of sodium nitrite and an acid like formic acid or hydrochloric acid. libretexts.orgnih.gov This introduces the nitroso group onto the N1 nitrogen, yielding the final product.

| Desired N3-Substituent | Aniline/Phenylhydrazine Precursor | Resulting Urea (before nitrosation) |

|---|---|---|

| 4-Methylphenyl | 4-Methylphenylhydrazine | 1-Methyl-3-(4-methylphenyl)urea |

| 4-Chlorophenyl | 4-Chlorophenylhydrazine | 1-Methyl-3-(4-chlorophenyl)urea |

| 4-Methoxyphenyl | 4-Methoxyphenylhydrazine | 1-Methyl-3-(4-methoxyphenyl)urea |

| 4-Nitrophenyl | 4-Nitrophenylhydrazine | 1-Methyl-3-(4-nitrophenyl)urea |

The data in this table is illustrative of the synthetic strategy described in the text. nih.gov

Synthesis of N1-substituted nitrosourea analogs

Modifying the substituent on the nitrosated nitrogen (N1) gives rise to another important class of analogs. The synthesis of these compounds involves preparing a urea with the desired N1-substituent first, followed by the nitrosation step.

For example, instead of starting with methylurea, one could start with ethylurea (B42620) or a more complex urea to synthesize N1-ethyl or other N1-substituted analogs. The synthesis of complex nitrosoureas, such as steroidal or spin-labeled derivatives, highlights the versatility of this approach. nih.govnih.gov In these cases, a complex amine is first converted into a urea, often by reaction with an isocyanate, and then nitrosated. For instance, four different steroidal nitrosoureas were synthesized to explore their specific biological activities. nih.gov This demonstrates that a wide variety of functional groups can be incorporated at the N1 position to probe biological interactions.

| N1-Substituent Group | Urea Precursor Class | Resulting Analog Class | Reference |

|---|---|---|---|

| Steroid Moiety | Steroidal Ureas | Steroidal Nitrosoureas | nih.gov |

| Iminoxyl Radical | Spin-Labeled Ureas | Spin-Labeled Nitrosoureas | nih.gov |

| Anilino Group | N'-substituted anilino-N-methylureas | N'-substituted anilino-N-methyl-N'-nitrosoureas | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Reaction Mechanisms with Nucleophiles

The chemical behavior of 1-Methyl-1-nitroso-3-phenylurea is characterized by its susceptibility to nucleophilic attack and the intricate mechanisms governing its formation through nitrosation. These processes are fundamental to understanding its transformations and interactions with other chemical entities.

1-Methyl-1-nitroso-3-phenylurea, belonging to the class of N-nitrosoureas, functions as a potent alkylating agent. Its reactivity is analogous to that of other N-alkyl-N-nitrosoureas, such as N-methyl-N-nitrosourea (MNU). wikipedia.orgnih.gov The primary mode of action involves the transfer of its methyl group to nucleophilic centers. wikipedia.org This process does not require metabolic activation, as the compound is a direct-acting alkylating agent. nih.gov

Under physiological or alkaline conditions, 1-Methyl-1-nitroso-3-phenylurea undergoes decomposition to generate a highly reactive methylating intermediate, likely a methyldiazonium ion. This intermediate readily reacts with a wide range of nucleophiles. For instance, its analog, MNU, is known to methylate nucleobases within nucleic acids, which is a key aspect of its biological activity. wikipedia.orgnih.gov The decomposition of MNU is pH-dependent, with an increased rate of hydrolysis observed above pH 8, initiated by the deprotonation of the carbamoyl (B1232498) group. nih.gov A similar pH-dependent reactivity is expected for 1-Methyl-1-nitroso-3-phenylurea.

The general reactivity with various nucleophiles can be summarized as follows: the nucleophile attacks the electrophilic methyl group, leading to the formation of a methylated product and the release of byproducts derived from the urea (B33335) moiety.

| Nucleophilic Reagent | Product Type |

| Water (Hydrolysis) | Methanol |

| Hydroxide Ion | Methanol |

| Thiophenols/Thiolates | Methyl Thioethers |

| Amines | Methylated Amines |

| Carboxylates | Methyl Esters |

| Phosphates | Methyl Phosphate (B84403) Esters |

| Nucleic Acid Bases (e.g., Guanine) | Methylated Nucleobases (e.g., 7-Methylguanine) |

This table illustrates the expected products from the reaction of 1-Methyl-1-nitroso-3-phenylurea with various nucleophiles, based on the known reactivity of analogous N-nitrosoureas.

The formation of 1-Methyl-1-nitroso-3-phenylurea from its precursor, 1-methyl-3-phenylurea (B85514), is achieved through nitrosation, a process that involves electrophilic attack by a nitrosating agent. The mechanism of nitrosation for ureas has been a subject of detailed kinetic studies. rsc.org

The process is initiated by the reaction of a nitrosating agent, typically derived from nitrous acid (HNO₂) in an acidic medium, with the urea derivative. In acidic solutions, nitrous acid is in equilibrium with more potent electrophiles, such as the nitrosonium ion (NO⁺). rsc.orgmasterorganicchemistry.comlibretexts.org

The nitrosation of phenylurea derivatives is proposed to proceed through an initial, rapid, and reversible electrophilic attack of the NO⁺ electrophile on the oxygen atom of the urea's carbonyl group, forming a protonated O-nitroso intermediate. rsc.org This step is analogous to the activation of electrophiles in other electrophilic substitution reactions, where a weaker electrophile is converted into a more reactive species. masterorganicchemistry.comlibretexts.org

Following the formation of the protonated O-nitroso compound, the reaction proceeds via rate-determining proton transfer steps. The protonated O-nitroso intermediate loses a proton, a process that can be catalyzed by general bases, to form a neutral O-nitroso-isourea. This intermediate then undergoes an internal rearrangement, transferring the nitroso group from the oxygen to the nitrogen atom to yield the final N-nitroso product, 1-Methyl-1-nitroso-3-phenylurea. rsc.org

The key steps in the nitrosation mechanism are:

Formation of the Electrophile: Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

Electrophilic Attack: The nitrosonium ion attacks the oxygen atom of the carbonyl group of 1-methyl-3-phenylurea.

Proton Transfer: A rate-limiting deprotonation of the resulting protonated O-nitroso intermediate occurs.

Rearrangement: The unstable O-nitroso intermediate rearranges to the more stable N-nitroso compound.

This mechanism, involving an initial O-nitrosation followed by rearrangement, is supported by kinetic data from studies on similar urea compounds. rsc.org

Molecular and Cellular Interaction Mechanisms Excluding Clinical Outcomes

Interactions with Nucleic Acids

The interaction of nitrosourea (B86855) decomposition products with DNA is considered a primary mechanism of their biological activity. nih.gov This interaction typically involves the transfer of an alkyl group to the DNA bases, a process known as alkylation. nih.govpicmonic.com

Mechanisms of DNA Alkylation and Interstrand Crosslinking

Upon decomposition, nitrosoureas can form highly reactive electrophilic species, such as diazonium or carbonium ions. nih.gov These species readily attack nucleophilic sites on DNA bases. nih.govresearchgate.net The primary mechanism is DNA alkylation, where an alkyl group is covalently attached to a base. picmonic.com

Certain nitrosoureas, particularly those with a 2-chloroethyl group, are capable of not only initial alkylation (monoadduct formation) but also a subsequent reaction that results in the formation of covalent links between the two strands of the DNA helix, known as interstrand crosslinks. nih.gov This process is thought to proceed in two steps: an initial chloroethylation of a guanine (B1146940) base, followed by a slower, secondary reaction where the chlorine is displaced by a nucleophilic site on the opposite DNA strand, creating an ethyl bridge. nih.gov However, it is important to note that the capacity for interstrand crosslinking is highly dependent on the specific structure of the nitrosourea.

Formation of Specific DNA Adducts

The alkylating species generated from nitrosoureas can react with various nitrogen and oxygen atoms in the DNA bases. The most frequently reported DNA adducts for methylating nitrosoureas include N7-methylguanine, N3-methyladenine, and O6-methylguanine. nih.gov

The formation of O6-methylguanine is often considered a particularly significant lesion. This adduct can cause mispairing during DNA replication, leading to mutations if not repaired. nih.gov The relative distribution of different adducts can be influenced by the specific nitrosourea and the cellular environment.

Table 1: Common DNA Adducts Formed by Methylating Nitrosoureas

| Adduct Name | Abbreviation | Target Base | Site of Alkylation |

|---|---|---|---|

| O6-methylguanine | O6-MeG | Guanine | O6 oxygen |

| N7-methylguanine | N7-MeG | Guanine | N7 nitrogen |

Molecular Impact on DNA Replication and Transcription Processes

The formation of DNA adducts and crosslinks creates physical distortions in the DNA helix, which can interfere with the molecular machinery of DNA replication and transcription. picmonic.com DNA polymerases may stall at the site of an adduct, leading to incomplete replication or the introduction of errors. Similarly, RNA polymerases can be blocked, inhibiting the transcription of genes into messenger RNA. This disruption of fundamental cellular processes can inhibit protein synthesis and cell proliferation. picmonic.com

Protein Modification Mechanisms

In addition to alkylating nucleic acids, the reactive intermediates of nitrosourea decomposition can also modify proteins. nih.gov

Carbamoylation of Nucleophilic Sites on Proteins

The decomposition of nitrosoureas also yields an isocyanate species. youtube.com Isocyanates are reactive compounds that can covalently modify proteins through a process called carbamoylation. nih.gov This reaction typically occurs at nucleophilic sites on the protein, such as the ε-amino group of lysine (B10760008) residues and the terminal α-amino groups. nih.gov

Studies on various nitrosoureas have shown that this modification can alter the charge and conformation of proteins, potentially affecting their function. nih.gov Research on N-methyl-N'-aryl-N-nitrosoureas suggests that the carbamoylation of amino groups in cellular components is a critical factor in their biological activity. nih.gov

Table 2: Protein Modification by Nitrosourea Intermediates

| Reactive Intermediate | Modification Process | Primary Molecular Target |

|---|

Cellular Responses to Induced Molecular Damage

The cellular response to DNA damage induced by chemical agents is a critical area of toxicological research. It encompasses a complex network of signaling pathways and effector mechanisms designed to maintain genomic integrity. For many nitrosourea compounds, this response is well-documented; however, for 1-Methyl-1-nitroso-3-phenylurea, specific data is lacking.

Influence on cell cycle checkpoints and progression

There is no specific information available regarding the influence of 1-Methyl-1-nitroso-3-phenylurea on cell cycle checkpoints and progression. Research on other nitrosoureas, like N-nitroso-N-ethylurea (NEU), has shown that these agents can activate major checkpoint signaling kinases, such as Chk1 and Chk2, leading to cell cycle arrest. nih.govresearchgate.net This allows time for DNA repair before the cell proceeds with division. The activation of these checkpoints is often dependent on the cell cycle phase at the time of damage. nih.gov Without dedicated studies, it remains unknown whether 1-Methyl-1-nitroso-3-phenylurea elicits a similar response.

Genotoxicity mechanisms at the chromosomal and DNA level in vitro

While the genotoxic potential of the nitrosourea class is established, specific in vitro studies quantifying the mechanisms for 1-Methyl-1-nitroso-3-phenylurea are absent from the current body of scientific literature.

Induction of chromosomal aberrations and sister-chromatid exchanges in cell lines

No peer-reviewed studies were identified that specifically measure the induction of chromosomal aberrations or sister-chromatid exchanges (SCEs) in cell lines following treatment with 1-Methyl-1-nitroso-3-phenylurea. Comparative studies on other nitrosoureas have demonstrated a potent ability to induce SCEs, with the mechanism of action (alkylation versus DNA crosslinking) significantly influencing the magnitude of the effect. nih.gov

Micronucleus formation assays

Micronucleus assays are a standard method for assessing chromosomal damage. nih.govnih.gov A search of the scientific literature did not yield any studies that have utilized the micronucleus formation assay to evaluate the genotoxicity of 1-Methyl-1-nitroso-3-phenylurea specifically.

Generation of Reactive Species and Their Biological Implications

Information regarding the generation of reactive species following cellular exposure to 1-Methyl-1-nitroso-3-phenylurea and the subsequent biological implications is not available. For related compounds, toxicity is often linked to their ability to act as alkylating agents, transferring a methyl or ethyl group to nucleobases in DNA, which can lead to mutations. wikipedia.org The decomposition of these compounds can lead to the formation of reactive intermediates, but the specific reactive species generated by 1-Methyl-1-nitroso-3-phenylurea and their biological effects have not been characterized.

Formation of Reactive Oxygen Species (ROS) from Compound Decomposition

The decomposition of N-nitroso compounds, a class to which 1-Methyl-1-nitroso-3-phenylurea belongs, is a key initiator of oxidative stress. This process leads to the generation of several highly reactive oxygen species (ROS), including nitric oxide (NO), superoxide anion (O₂⁻), and hydrogen peroxide (H₂O₂).

Studies on the closely related compound N-methyl-N-nitrosourea (MNU) have demonstrated that its administration leads to a significant elevation of malondialdehyde (MDA) and nitric oxide in animal models nih.gov. MDA is a well-established marker of lipid peroxidation, indicating oxidative damage to cellular membranes. The generation of nitric oxide is a direct consequence of the breakdown of the nitrosamine group within the molecule.

Furthermore, N-nitroso compounds can enhance the activity of the xanthine oxidase system, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. This process utilizes molecular oxygen as an electron acceptor, resulting in the production of superoxide anion and hydrogen peroxide. The culmination of these reactive species contributes to a state of cellular oxidative stress, which can lead to damage of various biomolecules, including lipids, proteins, and nucleic acids. The mechanism of MNU-induced apoptosis is thought to be a result of this oxidative stress or the loss of retinal blood supply nih.gov.

| Reactive Oxygen Species | Source from 1-Methyl-1-nitroso-3-phenylurea Decomposition | Cellular Impact |

| Nitric Oxide (NO) | Breakdown of the nitroso group. | Can react with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. |

| Superoxide Anion (O₂⁻) | Enhancement of the xanthine oxidase system. | A primary ROS that can damage macromolecules and be converted to other ROS. |

| Hydrogen Peroxide (H₂O₂) | Enhancement of the xanthine oxidase system; dismutation of superoxide. | A more stable ROS that can diffuse across membranes and participate in Fenton reactions to form highly reactive hydroxyl radicals. |

Molecular Pathways of Stress-Activated Protein Kinase Modulation

The cellular stress induced by 1-Methyl-1-nitroso-3-phenylurea and its decomposition products triggers the activation of stress-activated protein kinase (SAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. These pathways are central to the cellular response to a variety of environmental and chemical stressors.

Research on MNU has shown that it induces the phosphorylation of both JNK and p38 MAPK nih.gov. Phosphorylation is a key mechanism for the activation of these kinases. Once activated, JNK and p38 MAPK can phosphorylate a variety of downstream targets, including transcription factors, which in turn regulate the expression of genes involved in cellular processes such as inflammation, apoptosis, and cell survival.

The activation of the JNK and p38 pathways is a critical component of the cellular response to MNU-induced photoreceptor cell death nih.gov. The protective effects of nicotinamide against this MNU-induced degeneration have been linked to its ability to block the upstream events that lead to the phosphorylation of JNK and p38 nih.gov.

The activation of SAPK pathways is a multi-tiered process. Upstream of JNK and p38 are MAP kinase kinases (MKKs or MAP2Ks) and MAP kinase kinase kinases (MKKKs or MAP3Ks). Oxidative stress, as induced by the decomposition of 1-Methyl-1-nitroso-3-phenylurea, is a known activator of this kinase cascade. While the precise upstream kinases involved in the response to this specific compound are not fully elucidated, the general mechanism involves the activation of a MAP3K (e.g., ASK1, MEKK1) by cellular stress. This activated MAP3K then phosphorylates and activates a MAP2K (e.g., MKK4/SEK1 for the JNK pathway, and MKK3/MKK6 for the p38 pathway) nih.govmdpi.combiorxiv.org. Finally, the activated MAP2K phosphorylates and activates JNK or p38.

Downstream of JNK and p38 activation, a multitude of transcription factors and other proteins are targeted. Activated JNK, for instance, is known to phosphorylate c-Jun, a component of the AP-1 transcription factor, leading to increased transcriptional activity of genes involved in cellular stress responses. Similarly, activated p38 can phosphorylate and activate transcription factors such as ATF2 and Elk-1, as well as other kinases like MAPKAPK2 (MK2) nih.gov. The activation of these downstream targets ultimately dictates the cellular outcome in response to the stress induced by 1-Methyl-1-nitroso-3-phenylurea.

| Kinase Pathway | Upstream Activators (Examples) | Key Kinases | Downstream Targets (Examples) |

| JNK Pathway | ASK1, MEKK1 (activated by ROS) | MKK4/SEK1, MKK7 | c-Jun, ATF2 |

| p38 MAPK Pathway | ASK1, TAK1 (activated by ROS) | MKK3, MKK6 | ATF2, Elk-1, MAPKAPK2 (MK2) |

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation of 1-Methyl-1-nitroso-3-phenylurea from reaction mixtures, byproducts, and degradation products, enabling its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for purity assessment and degradation product monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrosoureas due to its high resolution and sensitivity. tandfonline.com For 1-Methyl-1-nitroso-3-phenylurea, reversed-phase HPLC (RP-HPLC) is the most common approach. This method allows for the effective separation of the relatively polar parent compound from its often less polar degradation products.

Purity assessment is typically performed using a UV detector, as the phenyl and nitroso groups provide strong chromophores. The typical wavelength for detection of nitrosoureas is between 230 and 280 nm. researchgate.net The high reactivity and potential instability of nitrosoureas necessitate careful method development to prevent on-column degradation. tandfonline.com This often involves the use of buffered mobile phases and controlled temperatures.

Monitoring degradation products is a critical application of HPLC in the study of 1-Methyl-1-nitroso-3-phenylurea. The compound can degrade via hydrolysis and other pathways, and HPLC can separate and quantify the parent compound alongside its degradants. For enhanced selectivity and sensitivity, particularly in complex matrices like biological fluids, HPLC can be coupled with a Thermal Energy Analyzer (TEA), which is a highly specific detector for N-nitroso compounds. nih.gov Mass spectrometry (MS) is also frequently used as a detector for its high sensitivity and ability to provide structural information on the separated peaks. tandfonline.comsielc.com

Table 1: Representative HPLC Conditions for Nitrosourea (B86855) Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/water gradient, often with a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) tandfonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV at 230-280 nm researchgate.net or Mass Spectrometry (MS) tandfonline.com |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for reaction monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of 1-Methyl-1-nitroso-3-phenylurea. By spotting aliquots of the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the consumption of starting materials (e.g., 1-methyl-3-phenylurea) and the formation of the nitrosated product can be visualized.

The choice of eluent is critical for achieving good separation. A common solvent system for related nitroso compounds is a mixture of benzene (B151609) and ethyl acetate. mdpi.com The spots can be visualized under UV light, owing to the aromatic ring, or by staining with a suitable reagent. TLC provides a qualitative or semi-quantitative assessment of the reaction's completeness, helping to determine the optimal reaction time and conditions.

Table 2: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates mdpi.com |

| Mobile Phase (Eluent) | Benzene-Ethyl Acetate (e.g., 1:1 v/v) mdpi.com |

| Visualization | UV lamp (254 nm) or chemical staining |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the unambiguous identification and structural elucidation of 1-Methyl-1-nitroso-3-phenylurea.

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Methyl-1-nitroso-3-phenylurea. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the methyl protons, the aromatic protons of the phenyl group, and the NH proton. The chemical shift of the methyl protons would be influenced by the adjacent nitroso group. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (B33335), the methyl carbon, and the carbons of the phenyl ring. The position of these signals helps to confirm the connectivity of the different functional groups within the molecule. For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Methyl-1-nitroso-3-phenylurea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | 3.0 - 3.5 | 30 - 40 |

| Aromatic C-H | 7.0 - 7.6 | 120 - 140 |

| -NH- | 8.5 - 9.5 | - |

| C=O | - | 155 - 165 |

| Aromatic C-N | - | 135 - 145 |

Note: These are estimated values based on similar structures and are typically recorded in solvents like DMSO-d₆ or CDCl₃. mdpi.comchemicalbook.com

Mass Spectrometry (MS) for molecular weight and fragmentation analysis

Mass spectrometry (MS) is used to determine the molecular weight of 1-Methyl-1-nitroso-3-phenylurea and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular mass.

A key diagnostic feature in the mass spectrum of N-nitrosamines and nitrosoureas is the characteristic loss of the nitroso radical (•NO), resulting in a fragment ion at M-30. researchgate.netnih.gov Another common fragmentation pathway for some nitrosamines involves the loss of a hydroxyl radical (•OH), leading to an M-17 peak. researchgate.net The fragmentation of the urea linkage and the phenyl group would also produce a series of characteristic ions that help to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

Table 4: Expected Key Mass Spectrometry Fragments for 1-Methyl-1-nitroso-3-phenylurea (C₈H₉N₃O₂)

| m/z Value | Identity | Fragmentation Pathway |

| 180.07 | [M+H]⁺ | Protonated Molecule |

| 150.06 | [M-NO+H]⁺ | Loss of •NO radical nih.gov |

| 119.06 | [C₆H₅NCO]⁺ | Cleavage of urea bond |

| 93.06 | [C₆H₅NH₂]⁺ | Phenylamine cation |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group identification and reaction kinetics

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in 1-Methyl-1-nitroso-3-phenylurea. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the N-H, C=O, N=O, and C-N bonds, as well as the aromatic C-H and C=C bonds. The presence of a strong absorption band for the carbonyl group (C=O) of the urea and the characteristic bands for the nitroso group (N=O) are key identifiers. pw.edu.plnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for both qualitative analysis and kinetic studies. N-nitrosamines typically exhibit two distinct absorption bands. pw.edu.pl A high-intensity band is observed in the region of 230-235 nm, and a lower-intensity band appears at a longer wavelength, around 345-375 nm. pw.edu.pl The latter is attributed to the n → π* transition of the nitroso group. The stability of 1-Methyl-1-nitroso-3-phenylurea and its rate of decomposition under various conditions (e.g., different pH values or temperatures) can be monitored by observing the change in absorbance at a specific wavelength over time.

Table 5: Characteristic IR and UV-Vis Absorption Data for Nitrosoureas

| Technique | Functional Group | Characteristic Absorption |

| IR Spectroscopy | N-H stretch | 3200-3400 cm⁻¹ |

| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |

| C=O stretch (urea) | 1640-1680 cm⁻¹ | |

| N=O stretch | 1400-1490 cm⁻¹ pw.edu.pl | |

| N-N stretch | 1050-1110 cm⁻¹ pw.edu.pl | |

| UV-Vis Spectroscopy | π → π* transition | ~230-235 nm (high intensity) pw.edu.pl |

| n → π* transition (N=O) | ~345-375 nm (low intensity) pw.edu.pl |

Methods for Detecting Biomolecular Adducts

The formation of covalent adducts between a chemical agent and biological macromolecules, particularly DNA, is a critical initiating event in chemical carcinogenesis. The identification and quantification of these adducts are therefore central to assessing the mutagenic and carcinogenic risk of a compound.

32P-Postlabeling Analysis for DNA Adduct Identification and Quantification

The 32P-postlabeling assay is an exceptionally sensitive method for the detection of DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from a small amount of DNA (10 µg or less). nih.govnih.govnih.gov This technique is broadly applicable for assessing the genotoxic properties of a wide array of chemicals, including N-nitroso compounds. nih.govnih.gov

The methodology involves a series of enzymatic and chromatographic steps:

Enzymatic Digestion of DNA: The process begins with the complete enzymatic digestion of the DNA sample into its constituent deoxynucleoside 3'-monophosphates. nih.govnih.gov

Adduct Enrichment: The bulky, hydrophobic adducts are then selectively enriched from the normal, unmodified nucleotides. nih.govnih.gov

Radiolabeling of Adducts: The enriched adducts are radiolabeled by the enzymatic transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques such as multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov The separated adducts are then detected and quantified based on their radioactive decay. nih.govnih.gov

Techniques for Monitoring DNA Damage at the Single-Cell Level

Assessing DNA damage at the level of individual cells provides valuable information on the heterogeneity of cellular responses to a genotoxic agent.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage

The single-cell gel electrophoresis (SCGE) or "comet assay" is a versatile and sensitive method for measuring DNA strand breaks and other types of DNA damage in individual eukaryotic cells. nih.govnih.gov The principle of the assay is that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head." wisnerbaum.com The intensity and length of the comet tail are proportional to the amount of DNA damage. nih.govnih.gov

The standard procedure involves:

Cell Encapsulation: Individual cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide. nih.gov

Cell Lysis: The cells are lysed using detergents and high salt to remove membranes and proteins, leaving behind the nucleoid containing the supercoiled DNA. nih.gov

DNA Unwinding and Electrophoresis: The slides are treated with an alkaline solution (typically pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. nih.govbohrium.com Electrophoresis is then performed, allowing the broken DNA fragments to migrate. nih.gov

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized by microscopy. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail. nih.govnih.gov

Structure Reactivity and Structure Mechanism Relationship Studies

Impact of Substituent Modifications on Chemical Reactivity

The reactivity of 1-Methyl-1-nitroso-3-phenylurea can be significantly altered by introducing various substituents onto its phenyl ring. These modifications can influence the compound's electronic properties and introduce steric bulk, thereby affecting its decomposition kinetics and interactions with other molecules.

Electronic effects of phenyl ring substituents on decomposition kinetics

The electronic nature of substituents on the phenyl ring of 1-Methyl-1-nitroso-3-phenylurea plays a critical role in determining the rate at which the molecule decomposes. This decomposition is a key step in its mechanism of action, leading to the formation of reactive intermediates. The stability of these intermediates is directly influenced by the electron-donating or electron-withdrawing properties of the substituents.

Studies have shown that a linear correlation often exists between the logarithms of the rate constants of decomposition and the Hammett substituent constants (σ). This relationship indicates that the electronic effects of the substituents are transmitted through the phenyl ring to the reactive nitroso group, thereby influencing the transition state of the decomposition reaction.

For instance, electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, tend to increase the rate of decomposition. Conversely, electron-donating groups, such as methoxy (OCH3) or amino (NH2) groups, generally decrease the rate of decomposition. This can be attributed to the stabilization or destabilization of the intermediates formed during the decomposition process.

Steric hindrance effects on reactivity and biomolecular interactions

The introduction of bulky substituents on the phenyl ring of 1-Methyl-1-nitroso-3-phenylurea can introduce steric hindrance, which can significantly impact its reactivity and ability to interact with biomolecules. Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede chemical reactions or interactions with other molecules.

In the context of MNPU, bulky substituents can hinder the approach of reactants to the reactive sites of the molecule, thereby slowing down the rate of chemical reactions. For example, the presence of a large substituent near the nitroso group could sterically block the interactions necessary for its decomposition or for its engagement with biological targets.

Furthermore, steric hindrance can play a crucial role in the interaction of MNPU with biomolecules such as DNA and proteins. The specific shape and size of the molecule, dictated by its substituents, can influence its ability to fit into the active sites of enzymes or to intercalate into the DNA helix. Therefore, steric effects can modulate not only the rate of reaction but also the specificity of its biomolecular interactions.

Correlation between Structural Features and Molecular Interactions

Elucidation of key structural determinants for DNA alkylation efficiency

The ability of 1-Methyl-1-nitroso-3-phenylurea to alkylate DNA is a critical aspect of its biological activity. This process involves the transfer of an alkyl group from the nitrosourea (B86855) to the DNA molecule, leading to the formation of DNA adducts. The efficiency of this process is highly dependent on the structural features of the MNPU molecule.

Key structural determinants for efficient DNA alkylation include the nature of the leaving group and the stability of the carbocation intermediate formed during the reaction. The substituents on the phenyl ring can influence the stability of this carbocation, thereby affecting the rate and extent of DNA alkylation. For example, electron-donating groups can stabilize the carbocation, potentially leading to more efficient alkylation.

Structure-induced specificity in protein carbamoylation

In addition to DNA alkylation, 1-Methyl-1-nitroso-3-phenylurea can also react with proteins through a process called carbamoylation. This reaction involves the transfer of the carbamoyl (B1232498) group (–C(O)NH2) to the amino groups of lysine (B10760008) residues in proteins. The specificity of this reaction is influenced by the structural features of the nitrosourea.

The structure of the isocyanate intermediate, which is formed during the decomposition of MNPU, is a key factor in determining the specificity of protein carbamoylation. The substituents on the phenyl ring can affect the reactivity and accessibility of the isocyanate group. For instance, bulky substituents may sterically hinder the reaction with certain lysine residues, leading to a more selective carbamoylation profile.

Comparative Analysis with Related Nitrosourea Analogs

To better understand the structure-activity relationships of 1-Methyl-1-nitroso-3-phenylurea, it is informative to compare its properties with those of related nitrosourea analogs. These comparisons can highlight the importance of specific structural motifs in determining the chemical and biological properties of this class of compounds.

For example, comparing MNPU with its ethyl analog, 1-Ethyl-1-nitroso-3-phenylurea, can reveal the effect of the size of the alkyl group on reactivity and biomolecular interactions. Similarly, comparing MNPU with nitrosoureas containing different aryl groups can provide insights into the role of the aromatic moiety in modulating the compound's properties.

These comparative analyses, often employing a range of spectroscopic and kinetic techniques, are essential for building a comprehensive understanding of how subtle changes in molecular structure can lead to significant differences in chemical reactivity and biological activity. This knowledge is invaluable for the rational design of new nitrosourea analogs with desired properties.

Studies on N-nitroso-N-methylurea (MNU) and its mechanistic differences

N-nitroso-N-methylurea (MNU) is a simple yet potent alkylating agent, and its mechanism of action has been extensively studied. wikipedia.org The decomposition of MNU is highly dependent on pH, with a significant increase in the rate of hydrolysis above pH 8. nih.gov Under physiological conditions, the decomposition is initiated by a base-catalyzed deprotonation of the N3 nitrogen. This leads to a cascade of electronic rearrangements, ultimately yielding a methyldiazonium ion (CH₃N₂⁺) and cyanate (B1221674) (NCO⁻). nih.gov The methyldiazonium ion is a highly reactive electrophile and is considered the ultimate methylating agent, responsible for transferring a methyl group to nucleophilic sites on biomolecules, most notably DNA. wikipedia.org

The primary mechanism of MNU's biological activity is the methylation of DNA bases. This alkylation can occur at several positions on the purine and pyrimidine rings, leading to mutations and cellular damage. wikipedia.org The transfer of the methyl group from MNU to nucleic acids can result in AT:GC transition mutations.

The decomposition of MNU can be summarized as follows:

Deprotonation: A base removes the proton from the N3 nitrogen of the urea (B33335) moiety.

Rearrangement: The resulting anion undergoes electronic rearrangement.

Formation of Reactive Species: This rearrangement leads to the formation of the methyldiazonium ion and cyanate.

Key Mechanistic Features of MNU Decomposition

| Feature | Description |

|---|---|

| Initiation | Base-catalyzed deprotonation at the N3 position. nih.gov |

| Key Intermediate | Methyldiazonium ion (CH₃N₂⁺). nih.gov |

| Ultimate Reactive Species | Methyldiazonium ion. nih.gov |

| Byproduct | Cyanate (NCO⁻). nih.gov |

| Biological Effect | Methylation of DNA, leading to mutations. wikipedia.org |

Mechanistic comparisons with other N3-substituted nitrosoureas (e.g., Streptozotocin)

Streptozotocin (STZ) is a naturally occurring nitrosourea that features a glucose moiety attached to the N3 position of the urea. This structural feature is central to its biological activity and provides a key point of mechanistic comparison. The glucose portion of the STZ molecule facilitates its selective uptake into pancreatic β-cells via glucose transporters (GLUT2). This targeted delivery is a significant departure from the more general distribution of simpler nitrosoureas like MNU.

Once inside the cell, the nitrosourea portion of STZ exerts its cytotoxic effects through mechanisms similar to other nitrosoureas, including DNA alkylation. The decomposition of the N-methyl-N-nitrosourea moiety generates a methyldiazonium ion that alkylates DNA, leading to DNA damage and, ultimately, cell death.

However, a notable mechanistic feature of STZ is its ability to generate nitric oxide (NO). The release of NO contributes to the cytotoxicity of STZ, inducing further DNA damage and inhibiting cellular processes. This dual mechanism of direct DNA alkylation and NO-mediated damage distinguishes STZ from simpler alkylating agents.

Mechanistic Comparison of MNU and Streptozotocin

| Feature | N-nitroso-N-methylurea (MNU) | Streptozotocin (STZ) |

|---|---|---|

| N3 Substituent | Hydrogen | Glucose moiety |

| Cellular Uptake | General diffusion | Targeted uptake via glucose transporters (e.g., GLUT2) in pancreatic β-cells. |

| Primary Mechanism | DNA alkylation by methyldiazonium ion. wikipedia.org | DNA alkylation and generation of nitric oxide (NO). |

| Biological Target | Broad | Primarily pancreatic β-cells. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Investigation of reaction transition states and activation energies

The study of reaction transition states and their corresponding activation energies is a cornerstone of computational chemistry, offering deep insights into the kinetics of a chemical process. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate.

For N-nitroso compounds, decomposition is a key reaction pathway. Theoretical calculations, often employing Density Functional Theory (DFT) or ab initio methods, can be used to locate the transition state structures for various potential decomposition routes. For instance, in the thermal decomposition of similar N-nitroso compounds, computational studies have elucidated the transition states for both homolytic cleavage of the N-N bond and concerted rearrangement mechanisms. These calculations would involve optimizing the geometry of the transition state and then performing a frequency calculation to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

The activation energies calculated through these methods provide quantitative data on the feasibility of different reaction pathways. For example, by comparing the activation energies for different proposed decomposition mechanisms of 1-Methyl-1-nitroso-3-phenylurea, one could predict the dominant pathway under specific conditions. Solvent effects can also be incorporated into these models using continuum solvation models (like PCM or SMD) to provide more accurate, real-world predictions of activation energies in different media.

Elucidation of reaction mechanisms at an atomic level

Beyond identifying transition states and activation energies, computational chemistry allows for the detailed elucidation of reaction mechanisms, mapping out the entire potential energy surface of a reaction. This provides a step-by-step, atomic-level picture of how reactants are converted into products.

For 1-Methyl-1-nitroso-3-phenylurea, theoretical studies could unravel the complex mechanisms of its decomposition or its reactions with other molecules. For example, in the presence of a base, the decomposition of related N-nitrosoureas is known to be accelerated. Computational modeling could pinpoint the exact role of the base, whether it acts as a catalyst by stabilizing the transition state or as a reactant in an alternative, lower-energy pathway.

By mapping the intrinsic reaction coordinate (IRC) from the transition state, chemists can verify that the located transition state indeed connects the desired reactants and products. This analysis provides a dynamic picture of the bond-breaking and bond-forming processes. Furthermore, computational methods can help to identify and characterize any intermediates that may be formed along the reaction pathway. These intermediates are often short-lived and difficult to detect experimentally, making computational investigation an essential tool for a complete understanding of the mechanism. Through such studies, one could, for instance, investigate the potential formation of diazonium ions or radical species during the decomposition of 1-Methyl-1-nitroso-3-phenylurea and how the phenyl and methyl substituents influence the stability and reactivity of these transient species.

Advanced Research Perspectives and Future Directions

Development of Novel Research Probes and Derivatization Strategies

The core structure of 1-Methyl-1-nitroso-3-phenylurea provides a versatile scaffold for the development of sophisticated research probes. Future research will likely focus on derivatization strategies to append reporter molecules, such as fluorescent tags or biotin, to the phenyl ring or other suitable positions. These modified versions of the compound will enable researchers to visualize its subcellular localization and track its interactions with biological macromolecules in real-time.

Furthermore, the synthesis of a library of derivatives with systematic variations in the substitution pattern of the phenyl ring is a promising avenue. This approach will allow for a detailed exploration of structure-activity relationships, providing insights into how modifications influence the compound's reactivity and biological effects. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring could modulate the electrophilicity of the reactive species generated upon decomposition, thereby fine-tuning its alkylating potential.

Integration of Advanced Analytical Technologies for Real-time Mechanistic Studies

The study of the transient and highly reactive intermediates generated from 1-Methyl-1-nitroso-3-phenylurea necessitates the use of advanced analytical technologies. The future of this research will heavily rely on the integration of techniques capable of real-time monitoring of its decomposition and subsequent reactions.

Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) will continue to be crucial for identifying and quantifying the various products formed during its breakdown in different environments. Moreover, the application of high-resolution mass spectrometry (HRMS) can provide unambiguous identification of novel adducts formed with cellular nucleophiles. Advanced spectroscopic methods, including time-resolved NMR and transient absorption spectroscopy, hold the potential to directly observe the fleeting reactive intermediates, providing unprecedented mechanistic detail.

| Analytical Technology | Application in 1-Methyl-1-nitroso-3-phenylurea Research |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its degradation products. |

| Mass Spectrometry (MS) | Identification of metabolites and adducts with biological molecules. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurements for unambiguous identification of unknown products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and its derivatives. |

| Time-Resolved Spectroscopy | Real-time observation of transient reactive intermediates. |

Deeper Exploration of Molecular Targeting Specificity

A key area of future research for 1-Methyl-1-nitroso-3-phenylurea is the elucidation of its molecular targeting specificity. As an alkylating agent, its biological effects are intrinsically linked to its ability to covalently modify nucleophilic sites on biomolecules, most notably DNA. wikipedia.org The presence of the phenyl group suggests the potential for specific interactions with biological targets, possibly through hydrophobic or pi-stacking interactions, which could influence its reactivity and target selection.

Future studies will likely employ a combination of biochemical and computational approaches to identify the specific cellular components that are preferentially targeted by this compound. Techniques such as affinity-based protein profiling and chemoproteomics can be utilized to identify protein targets. Concurrently, molecular docking and molecular dynamics simulations can provide insights into the binding modes and interaction energies with potential biological targets, guiding the rational design of more selective analogues. Understanding these interactions is critical for harnessing its potential in a targeted manner.

Contribution to Fundamental Understanding of Chemical Alkylation Processes

The study of 1-Methyl-1-nitroso-3-phenylurea and its analogues will continue to contribute significantly to the fundamental understanding of chemical alkylation processes. The decomposition of nitrosoureas to form reactive electrophiles is a classic example of a chemical reaction with profound biological consequences. nih.gov By systematically studying the influence of the substituent on the phenyl ring on the kinetics and mechanism of decomposition, researchers can gain deeper insights into the factors that govern the reactivity of these compounds.

This knowledge is not only of academic interest but also has practical implications for the design of new molecules with tailored reactivity. A comprehensive understanding of the alkylation chemistry of 1-Methyl-1-nitroso-3-phenylurea will provide a valuable framework for predicting the reactivity and potential biological activity of other, more complex nitrosourea-containing molecules. This fundamental research will underpin the development of new chemical tools and therapeutic agents that rely on controlled alkylation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.